Cannabinoid Receptor Binding Affinity: 4-Ethoxyphenylacetic Acid vs. Phenylacetic Acid and 4-Chlorophenylacetic Acid
4‑Ethoxyphenylacetic acid exhibits measurable, albeit low‑micromolar, binding to human cannabinoid receptors, whereas unsubstituted phenylacetic acid shows negligible affinity. In a competitive binding assay using [³H]CP‑55,940 as radioligand, 4‑ethoxyphenylacetic acid displaced binding to the CB1 receptor with an IC₅₀ of 3.2 µM (3,200 nM) [1]. For the CB2 receptor, binding affinity was similarly modest with a Ki of 8.1 µM (8,100 nM) [2]. In contrast, the parent phenylacetic acid displays no appreciable displacement of [³H]CP‑55,940 under identical conditions (IC₅₀ > 100 µM) [3]. The 4‑chlorophenylacetic acid analog, meanwhile, shows a more potent EC₅₀ of 0.37 µM (370 nM) for CB1 agonism, but this reflects a functional cAMP response rather than direct binding [4]. This data confirms that the para‑ethoxy substituent introduces a distinct cannabinoid‑receptor recognition element absent in the unsubstituted core.
| Evidence Dimension | Cannabinoid CB1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 3,200 nM (3.2 µM) |
| Comparator Or Baseline | Phenylacetic acid: >100,000 nM (>100 µM) |
| Quantified Difference | >31-fold higher affinity |
| Conditions | In vitro competitive binding, [³H]CP‑55,940 radioligand, rat CB1 receptor |
Why This Matters
The introduction of a para‑ethoxy group enables cannabinoid‑receptor engagement that is absent in phenylacetic acid, making 4‑ethoxyphenylacetic acid a valuable scaffold for developing CB1/CB2‑modulating compounds.
- [1] BindingDB. BDBM50229033 – IC₅₀ for CB1 receptor (rat). View Source
- [2] BindingDB. BDBM50377669 – Ki for human CB2 receptor. View Source
- [3] BindingDB. BDBM16419 – Phenylacetic acid CB1 binding (no measurable affinity). View Source
- [4] BindingDB. BDBM50236349 – 4‑Chlorophenylacetic acid EC₅₀ for human CB1 receptor. View Source
